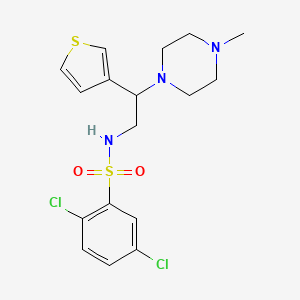![molecular formula C20H14Cl2N4O2 B2876281 N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-53-5](/img/structure/B2876281.png)
N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a phenyl ring, and a carboxamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The presence of functional groups like carboxamide could make it reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of atoms and the types of bonds in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolidine ring, which is a part of the compound’s structure, has been widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. The presence of the dichlorophenyl group could enhance the molecule’s antimicrobial properties. Research has shown that variations in the N’-substituents can significantly affect antibacterial activity, suggesting that this compound may be useful in developing new antibiotics with targeted properties .
Anti-inflammatory and Analgesic Applications
Compounds with a pyrrolidine scaffold have been investigated for their anti-inflammatory and analgesic activities. The specific substituents and stereochemistry of the molecule can lead to different biological profiles, which could make this compound a candidate for the development of new anti-inflammatory drugs .
Antiviral Potential
Indole derivatives, which share structural similarities with the compound , have shown a wide range of biological activities, including antiviral properties. This suggests that the compound could be explored for its potential use in antiviral drug development, especially considering the diverse biological activities that indole and its derivatives exhibit .
Anticancer Research
The pyrrolidine ring system is known to contribute to the stereochemistry of molecules and can influence their biological activity. This compound, with its unique structure, may interact with various biological targets, making it a potential scaffold for anticancer agents. The dichlorophenyl group, in particular, could be investigated for its role in cancer cell inhibition .
Enzyme Inhibition
The compound’s structure suggests that it could fit into the active sites of certain enzymes, potentially inhibiting their function. This could be particularly relevant in the design of enzyme inhibitors that could be used to treat various diseases, including metabolic disorders and cancers .
Neuropharmacological Applications
Given the importance of heterocyclic compounds in neuropharmacology, this compound could be explored for its effects on the central nervous system. It may have applications in the treatment of neurodegenerative diseases or as a modulator of neurotransmitter systems .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its interactions with various biological targets .
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-11-17-18(27)14(20(28)24-16-9-12(21)7-8-15(16)22)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCYVZUBWCRYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



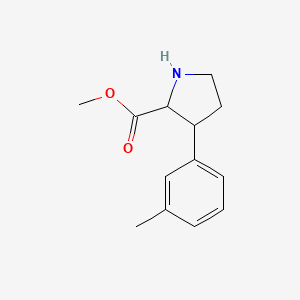
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)
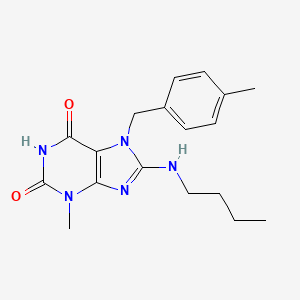
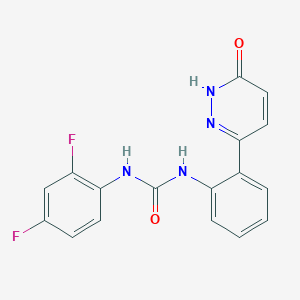
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)
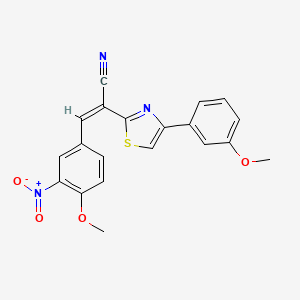
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)

